N-(3-amino-4-methylphenyl)-2-furamide
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Description
N-(3-amino-4-methylphenyl)-2-furamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Furamide derivatives and related compounds have been synthesized and characterized, showcasing their relevance in medicinal chemistry and materials science. For example, studies on the synthesis and in vivo anti-hyperlipidemic activity of novel N-benzoylphenyl-2-furamide derivatives in Wistar rats highlight their potential as lipid-lowering agents, suggesting their utility in addressing dyslipidemia and cardiovascular diseases (Hikmat et al., 2017). Furthermore, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide indicates the versatility of furamides in synthesizing complex heterocyclic structures, which are essential in drug development and materials science (Lindahl et al., 2006).
Biological Activities
The exploration of furamides in biological contexts has led to the discovery of compounds with significant anti-hyperlipidemic, antibacterial, and antifungal activities. Studies have demonstrated the potential of N-(benzoylphenyl)-2-furamides as lipid-lowering agents, indicating their application in treating dyslipidemia and potentially preventing cardiovascular diseases (Hikmat et al., 2017). Additionally, novel enaminones, including furamide derivatives, have been investigated for their non-cytotoxic compounds with mild antibacterial activity, suggesting their suitability as safer alternatives in antimicrobial therapy (Cindrić et al., 2018).
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAURAUOZNBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.